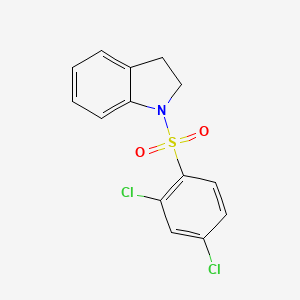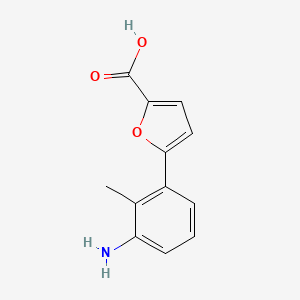
2,4-Dichloro-1-(indolinylsulfonyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-1-(indolinylsulfonyl)benzene is an organic compound that features a benzene ring substituted with two chlorine atoms at the 2 and 4 positions, and an indolinylsulfonyl group at the 1 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-(indolinylsulfonyl)benzene typically involves electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the chlorination of benzene derivatives and subsequent sulfonylation with indoline derivatives. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
化学反应分析
Types of Reactions
2,4-Dichloro-1-(indolinylsulfonyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as bromine or nitric acid for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
科学研究应用
2,4-Dichloro-1-(indolinylsulfonyl)benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,4-Dichloro-1-(indolinylsulfonyl)benzene involves its interaction with molecular targets through its indolinylsulfonyl group. This group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 2,4-Dichloro-1-nitrobenzene
- 2,4-Dichloro-1-methylbenzene
- 2,4-Dichloro-1-(2-chloro-1-(4-chlorophenyl)ethenyl)benzene
Uniqueness
2,4-Dichloro-1-(indolinylsulfonyl)benzene is unique due to the presence of the indolinylsulfonyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group .
属性
分子式 |
C14H11Cl2NO2S |
|---|---|
分子量 |
328.207 |
IUPAC 名称 |
1-(2,4-dichlorophenyl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C14H11Cl2NO2S/c15-11-5-6-14(12(16)9-11)20(18,19)17-8-7-10-3-1-2-4-13(10)17/h1-6,9H,7-8H2 |
InChI 键 |
KIKXMGLDKVKQCP-UHFFFAOYSA-N |
SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-chloro-4-[5-(hydroxymethyl)furan-2-yl]phenyl]benzamide](/img/new.no-structure.jpg)
![1H-Imidazolium, 2,2'-[[6-(dimethylamino)-1,3,5-triazine-2,4-diyl]bis(imino-4,1-phenyleneimino-4,1-phenyleneazo)]bis[1,3-dimethyl-, dichloride](/img/structure/B1171181.png)

![1-Azabicyclo[2.2.1]heptan-3-ylmethanamine](/img/structure/B1171192.png)
![2-Azabicyclo[2.2.0]hex-5-en-3-one,2-(hydroxymethyl)-,(1R)-(9CI)](/img/structure/B1171199.png)
